molecular formula C12H15FN2O B13326746 5-(4-Fluorophenyl)piperidine-3-carboxamide

5-(4-Fluorophenyl)piperidine-3-carboxamide

Cat. No.: B13326746
M. Wt: 222.26 g/mol
InChI Key: WKRMGQJZQSKDNJ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)piperidine-3-carboxamide is a chemical compound with the molecular formula C12H15FN2O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of a fluorophenyl group and a carboxamide group makes this compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)piperidine-3-carboxamide typically involves the reaction of 4-fluoroaniline with piperidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-(4-Fluorophenyl)piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the piperidine ring provides structural stability. The carboxamide group may participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure without the fluorophenyl and carboxamide groups.

    4-Fluorophenylpiperidine: Lacks the carboxamide group.

    Piperidine-3-carboxamide: Lacks the fluorophenyl group.

Uniqueness

5-(4-Fluorophenyl)piperidine-3-carboxamide is unique due to the presence of both the fluorophenyl and carboxamide groups, which confer specific chemical and biological properties. The fluorophenyl group enhances binding affinity and selectivity, while the carboxamide group provides additional sites for hydrogen bonding and interaction with molecular targets .

Properties

Molecular Formula

C12H15FN2O

Molecular Weight

222.26 g/mol

IUPAC Name

5-(4-fluorophenyl)piperidine-3-carboxamide

InChI

InChI=1S/C12H15FN2O/c13-11-3-1-8(2-4-11)9-5-10(12(14)16)7-15-6-9/h1-4,9-10,15H,5-7H2,(H2,14,16)

InChI Key

WKRMGQJZQSKDNJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CNCC1C(=O)N)C2=CC=C(C=C2)F

Origin of Product

United States

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